benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate
Description
Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Z) group and a methoxy(methyl)carbamoyl ethyl side chain. Its molecular formula is C₁₃H₁₈N₂O₄, with a molecular weight of 266.30 g/mol . The compound is structurally defined by:
- A benzyl carbamate core.
- A methoxy(methyl)carbamoyl substituent on the ethyl chain, introducing both lipophilic (methoxy) and steric (methyl) properties.
This compound is used in organic synthesis as a protected intermediate, particularly in peptide and protease inhibitor research. Its methoxy(methyl) group enhances stability against hydrolysis compared to hydroxyl-containing analogs .
Properties
IUPAC Name |
benzyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-15(18-2)12(16)8-9-14-13(17)19-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDXTVDZEDTBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCNC(=O)OCC1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate typically involves the reaction of benzyl chloroformate with N-methyl-N-methoxy-2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Benzyl N-{2-[methoxy(methyl)amino]ethyl}carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate and related benzyl carbamates:
Key Findings:
Substituent Effects on Lipophilicity: The methoxy(methyl) group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the TBS group in ’s compound increases hydrophobicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Stereochemical Influence :
- The R-configuration in ’s analog highlights the role of chirality in biological activity. Such stereospecificity can lead to divergent binding affinities, e.g., in protease inhibition .
Hydrolytic Stability :
- Methoxy(methyl)carbamoyl derivatives exhibit greater resistance to hydrolysis compared to hydroxyphenyl or unprotected carbamates (e.g., ), making them suitable for prolonged in vivo applications .
Structural Rigidity :
- The spiro-diazaspiro ring in ’s compound imposes conformational constraints, which may enhance target selectivity but reduce synthetic accessibility .
Biological Activity :
- Compounds with TBS and hydroxyphenyl groups () show high acetylcholinesterase (AChE) inhibition, with IC₅₀ values comparable to rivastigmine, a clinical Alzheimer’s drug. The target compound’s lack of aromatic pharmacophores may limit such activity .
Biological Activity
Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.
The synthesis of this compound typically involves the reaction of benzyl chloroformate with N-methyl-N-methoxy-2-aminoethanol under basic conditions, often using triethylamine as a base. The reaction is generally conducted at a low temperature (0-5°C) to maintain the stability of the reactants and products.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate enzyme activity and alter cellular signaling pathways, which may lead to various therapeutic effects. For instance, it has been studied for its potential as a prodrug, where it could be converted into an active form within the body, enhancing its therapeutic efficacy.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound exhibited significant inhibition of cell proliferation, with IC50 values indicating its potency comparable to established chemotherapeutic agents like doxorubicin and etoposide. For example, one study reported IC50 values in the low micromolar range (2.2–4.4 µM) against multiple cancer cell lines .
Enzyme Inhibition
This compound has also been assessed for its inhibitory effects on cholinesterase enzymes (AChE and BChE). Compounds within the carbamate class typically exhibit varying degrees of inhibition, with some derivatives showing stronger efficacy than known inhibitors such as rivastigmine. The mechanism involves non-covalent interactions at peripheral anionic sites of these enzymes, which can lead to significant biological effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antiproliferative | 2.2–4.4 |
| Rivastigmine | Structure | AChE Inhibitor | Varies |
| Galantamine | - | AChE Inhibitor | Varies |
Case Studies and Research Findings
- Anticancer Activity : A study tested this compound against several cancer cell lines, showing promising results in inhibiting cell growth while maintaining selectivity towards certain types of cancer cells .
- Cholinesterase Inhibition : Research highlighted that this compound exhibited moderate to strong inhibition against AChE and BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease where cholinesterase inhibitors are beneficial .
- Antimicrobial Properties : Additional studies indicated that derivatives of this compound showed antibacterial activity against Gram-positive bacteria, further expanding its potential therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
How can the synthesis of benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate be optimized for higher yields?
Methodological Answer:
The synthesis typically involves coupling a benzyl carbamate precursor with a methoxy(methyl)carbamoyl ethyl moiety. Key steps include:
- Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during carbamate formation .
- Coupling agents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate carboxylic acid intermediates for nucleophilic attack by amines .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reaction efficiency by stabilizing charged intermediates .
- Temperature control : Maintain reactions at 0–25°C to minimize thermal degradation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
